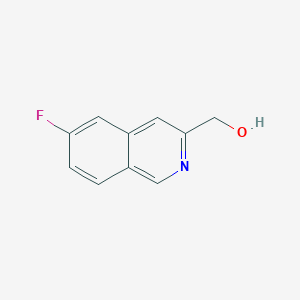
(6-Fluoroisoquinolin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Fluoroisoquinolin-3-yl)methanol: is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a fluorine atom at the 6th position and a methanol group at the 3rd position makes this compound unique and potentially useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoroisoquinolin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Methanol Group Introduction: The methanol group can be introduced through a Grignard reaction, where a suitable Grignard reagent reacts with the isoquinoline derivative to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: (6-Fluoroisoquinolin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
科学研究应用
Chemistry: (6-Fluoroisoquinolin-3-yl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, this compound can be used as a probe to study the interactions of isoquinoline derivatives with biological molecules. Its fluorine atom can be used in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its unique structure may allow for the creation of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用机制
The mechanism of action of (6-Fluoroisoquinolin-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atom and methanol group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
5-Bromo-6-methoxypyridin-3-amine: This compound has a similar structure but with a bromine atom and a methoxyl group instead of a fluorine atom and a methanol group.
Diamine derivatives: These compounds have similar structural features and are used in various applications, including as anticoagulants.
Uniqueness: (6-Fluoroisoquinolin-3-yl)methanol is unique due to the presence of both a fluorine atom and a methanol group, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications.
属性
分子式 |
C10H8FNO |
|---|---|
分子量 |
177.17 g/mol |
IUPAC 名称 |
(6-fluoroisoquinolin-3-yl)methanol |
InChI |
InChI=1S/C10H8FNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-5,13H,6H2 |
InChI 键 |
PFUPNPZNVFTSSE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=C(C=C2C=C1F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















